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molecular formula C12H25N3O B1442992 12-Azido-1-dodecanol CAS No. 57395-51-4

12-Azido-1-dodecanol

Cat. No. B1442992
M. Wt: 227.35 g/mol
InChI Key: VFIPTPJYKXUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828952B2

Procedure details

A mixture of 12-bromo-1-dodecanol (246 mg, 0.927 mmol) in t-butanol (1.8 mL, 0.5 M) was treated with sodium azide (121 mg, 1.855 mmol, 2 eq), tetrabutylammonium iodide (17 mg, 0.0464 mmol, 0.05 eq) and sat. aq. sodium bicarbonate solution (0.9 mL) in that order. The mixture was stirred at room temperature for 4 days. The mixture was filtered through a plug of celite and the cake rinsed with ethyl acetate (20 mL). The combined filtrate and washings were evaporated onto silica gel and purified by flash column (2.5×18 cm, gradient elution with hexane-ethyl acetate 6:1, 4:1 to 2:1) to give 12-Azido-1-dodecanol as a colourless oil (193 mg, 92%). 1H NMR (CDCl3, 400 MHz): 3.62 (t, 2H, J=7.0, OCH2), 3.24 (t, 2H, J=7.0, NCH2), 1.61-1.51 (m, 4H), 1.35-1.25 (m, 16H).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
17 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14].[N-:15]=[N+:16]=[N-:17].[Na+].C(=O)(O)[O-].[Na+]>C(O)(C)(C)C.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[N:15]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[N+:16]=[N-:17] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
BrCCCCCCCCCCCCO
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
121 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.9 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
17 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of celite
WASH
Type
WASH
Details
the cake rinsed with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash column (2.5×18 cm, gradient elution with hexane-ethyl acetate 6:1, 4:1 to 2:1)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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